2,2,2-Trifluoro-1-P-tolyl-ethanoneoxime

Overview

Description

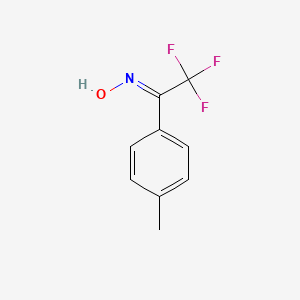

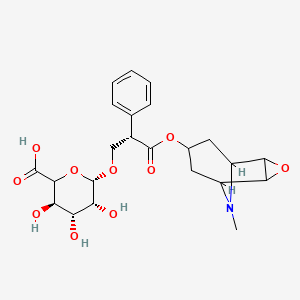

2,2,2-Trifluoro-1-P-tolyl-ethanoneoxime, also known as this compound, is a useful research compound. Its molecular formula is C₉H₈F₃NO and its molecular weight is 203.16. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photolysis and Photoaffinity Probes

2,2,2-Trifluoro-1-P-tolyl-ethanoneoxime has been studied in the context of photolysis, especially concerning its use in photoaffinity probes. Research has revealed that the photolysis of derivatives like 3-(4-tolyl)-3-(trifluoromethyl)diazirine can lead to photoproducts indicating the formation of singlet carbenes. However, this process can be reversed through base-catalyzed elimination and hydrolysis, which may limit the utility of such compounds in obtaining primary sequence data in biological systems (Platz et al., 1991).

Asymmetric Synthesis and Building Blocks

The compound has applications in asymmetric synthesis, serving as a precursor for the synthesis of enantiomers of important chiral building blocks. For instance, the selective conversion of 2,2,2-trifluoro-1-furan-2-yl-ethanone into oximes and oxime ethers, followed by enantioselective reduction, has been used to produce enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine, which are valuable in various chemical syntheses (Demir et al., 2001).

Detection of Ions

This compound derivatives have also been used in the development of sensors for ion detection. A specific β-diketone compound, which incorporates a trifluorinated alkyl group, was synthesized and used for creating a stable lanthanide complex that can detect Al3+ ions with high selectivity and sensitivity, observable even with the naked eye under certain conditions (Yu et al., 2017).

Synthesis of Other Complex Molecules

The compound is instrumental in the synthesis of various complex organic molecules. For instance, 1-(3,4-dihydro-2H-5-pyranyl)-2,2,2-trifluoro-1-ethanone was used in reactions to produce trifluoromethylnaphthalenes, which can be further oxidized to yield substituted acetic- and propionic acids (Mellor et al., 2000).

Antioxidant Synthesis

The compound is involved in the environmentally friendly synthesis of trifluoromethyl-substituted compounds with potential antioxidant activity. For example, a new series of trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines were synthesized through a cyclocondensation reaction, showcasing an approach that combines efficiency with environmental considerations (Bonacorso et al., 2016).

Properties

IUPAC Name |

(NE)-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-6-2-4-7(5-3-6)8(13-14)9(10,11)12/h2-5,14H,1H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQOIGLJELXUJT-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N\O)/C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B1140794.png)